Film Morphology Control: Comparative Grain Size Analysis in Spray-Pyrolyzed CuInSe₂ Films
In a direct head-to-head comparison using aqueous spray pyrolysis and post-selenization to fabricate CuInSe₂ absorber layers, the indium precursor salt profoundly influenced final film morphology. Indium(III) chloride precursor yielded a highly compact film with large grains in the range of 500–1000 nm [1]. In contrast, films prepared from indium(III) acetate precursor under identical conditions resulted in rough surfaces characterized by very small grain size [1]. This demonstrates that indium acetate is not the precursor of choice for applications demanding large-grain, high-mobility polycrystalline films, but it is specifically relevant when fine-grained or porous morphologies are targeted, such as in sensing or catalytic layers.
| Evidence Dimension | Grain size and surface morphology (post-selenization) |
|---|---|
| Target Compound Data | Rough surfaces with very small grain size |
| Comparator Or Baseline | Indium(III) chloride precursor: highly compact film, large grains (500–1000 nm) |
| Quantified Difference | Qualitative morphological distinction; target compound yields significantly smaller grains and rougher surface than chloride comparator. |
| Conditions | Aqueous spray pyrolysis deposition of CuInSe₂ thin films on glass, followed by post-selenization. |
Why This Matters
This data enables process engineers to select indium acetate when fine-grained or high-surface-area films are required, rather than assuming all indium salts produce equivalent microstructures.
- [1] Ghanbari, E., et al. (2021). Aqueous spray pyrolysis of CuInSe2 thin films: Study of different indium salts in precursor solution on physical and electrical properties of sprayed thin films. Materials Science in Semiconductor Processing, 126, 105676. View Source
